![molecular formula C21H20ClFN2O4S B2797540 3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892757-27-6](/img/structure/B2797540.png)
3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
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Overview
Description
The compound “3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a morpholino group, and a quinolinone group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Antioxidant Capacity Assay Developments
Recent advancements in antioxidant capacity assays have provided insight into reaction pathways involving compounds with structural similarities to the quinoline derivative . For example, the ABTS/PP decolorization assay elucidates how certain antioxidants, including phenolic compounds, interact with radical species, highlighting the specificity of antioxidant reactions and the potential bias in comparing antioxidants based on their coupling reactions. This knowledge is crucial for understanding the antioxidant potential of various compounds, including quinoline derivatives, and their applications in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Analytical Methods for Determining Antioxidant Activity
The development of analytical methods to determine the antioxidant activity of compounds has been extensively reviewed. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are foundational in evaluating the efficacy of compounds, including sulfonyl and quinoline derivatives, in scavenging free radicals. These methods are critical for assessing the antioxidant capacity of complex samples, potentially including novel quinoline derivatives (Munteanu & Apetrei, 2021).
Reversible Cholinesterase Inhibitors for Organophosphate Poisoning
Research on reversible cholinesterase inhibitors as pretreatment for organophosphate exposure has identified compounds with potential therapeutic use. Such studies could inform the development of novel therapeutic agents, including quinoline derivatives, for enhancing protection against organophosphate toxicity. The efficacy of different AChE inhibitors suggests a promising area for the application of sulfonyl-containing quinoline derivatives in developing broad-spectrum prophylactic agents (Lorke & Petroianu, 2018).
Redox Mediators in Organic Pollutant Treatment
The use of enzymes and redox mediators for the degradation of recalcitrant organic pollutants presents a novel application area. Compounds with redox-active functionalities, such as those present in quinoline derivatives, could enhance the efficiency of pollutant degradation. This approach is particularly relevant for treating wastewater and mitigating environmental pollution, highlighting the potential environmental applications of sulfonyl-containing quinoline derivatives (Husain & Husain, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S/c1-2-24-13-20(30(27,28)15-5-3-4-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-6-8-29-9-7-25/h3-5,10-13H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGYQSREKDUBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one |
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